molecular formula C5H4ClNO B14772063 2-Chloropyridin-4(3H)-one CAS No. 914499-58-4

2-Chloropyridin-4(3H)-one

Cat. No.: B14772063
CAS No.: 914499-58-4
M. Wt: 129.54 g/mol
InChI Key: OWCAYYAZNLAJGH-UHFFFAOYSA-N
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Description

2-Chloropyridin-4(3H)-one is an organic compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position and a ketone group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyridin-4(3H)-one can be achieved through several methods. One common approach involves the chlorination of 4-hydroxypyridine. The reaction typically employs thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. Another method involves the oxidation of 2-chloropyridine using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

Industrial Production Methods

Industrial production of this compound often utilizes continuous flow reactors to ensure efficient and scalable synthesis. The chlorination of 4-hydroxypyridine in the presence of thionyl chloride is a preferred method due to its high yield and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloropyridin-4(3H)-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The ketone group at the 4-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be further oxidized to form pyridine-2,4-dione using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are typical reducing conditions.

    Oxidation: Potassium permanganate (KMnO4) in acidic media or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridinones with various functional groups at the 2-position.

    Reduction: 2-Chloropyridin-4-ol.

    Oxidation: Pyridine-2,4-dione.

Scientific Research Applications

2-Chloropyridin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-Chloropyridin-4(3H)-one involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s reactivity is largely influenced by the electron-withdrawing chlorine atom, which makes the pyridine ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: Lacks the ketone group at the 4-position, making it less reactive in certain nucleophilic substitution reactions.

    4-Hydroxypyridine: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity patterns.

    Pyridine-2,4-dione: An oxidized form of 2-Chloropyridin-4(3H)-one, with different chemical properties.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct reactivity and make it a versatile intermediate in organic synthesis.

Properties

CAS No.

914499-58-4

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

IUPAC Name

2-chloro-3H-pyridin-4-one

InChI

InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-2H,3H2

InChI Key

OWCAYYAZNLAJGH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=CN=C1Cl

Origin of Product

United States

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